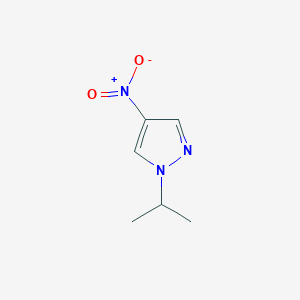

1-Isopropyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSSFOTWGVIHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541639 | |

| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-21-1 | |

| Record name | 1-(1-Methylethyl)-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropyl-4-nitro-1H-pyrazole

CAS Number: 97421-21-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal and agrochemical research. While specific biological data for this exact molecule is not extensively published, this document synthesizes information from structurally related compounds to present its chemical properties, a detailed representative synthesis, and potential applications. The focus is on its role as a versatile synthetic intermediate for the development of novel bioactive molecules. This guide is intended to serve as a foundational resource for researchers exploring the potential of nitropyrazole scaffolds in drug discovery and development.

Introduction: The Pyrazole Scaffold in Chemical Biology

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their wide range of biological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][3] The introduction of a nitro group onto the pyrazole ring, as in this compound, offers a key functional handle for further chemical modifications, making it a valuable building block in synthetic chemistry.[4] This guide will delve into the technical details of this compound, providing insights into its synthesis and potential as a precursor to novel bioactive agents.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on data from publicly available chemical databases.[5]

| Property | Value | Source |

| CAS Number | 97421-21-1 | PubChem[5] |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[5] |

| Molecular Weight | 155.15 g/mol | PubChem[5] |

| IUPAC Name | 4-nitro-1-(propan-2-yl)-1H-pyrazole | PubChem[5] |

| Appearance | White powder (predicted) | Zhejiang Jiuzhou Chem Co., Ltd[6] |

| Purity | 99% (typical commercial grade) | Zhejiang Jiuzhou Chem Co., Ltd[6] |

| XLogP3 | 0.8 | PubChem[5] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the N-alkylation of a 4-nitropyrazole precursor. The following protocol is a representative method adapted from procedures for structurally similar pyrazoles and established N-alkylation techniques.[4][7] The causality behind the experimental choices lies in creating a basic environment to deprotonate the pyrazole nitrogen, making it nucleophilic for the subsequent reaction with an isopropyl halide.

Step 1: N-Isopropylation of 4-Nitropyrazole

This step involves the direct alkylation of the 4-nitropyrazole ring with an isopropylating agent.

Materials:

-

4-Nitro-1H-pyrazole

-

Isopropyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Step-by-Step Methodology:

-

To a stirred solution of 4-Nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry to verify the presence of the isopropyl group and the integrity of the nitropyrazole core.[8][9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery and agrochemical development lies in its potential for further chemical modification. The nitro group at the 4-position is a key functional group that can be readily transformed into an amino group, which then serves as a versatile point for diversification.[4]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial step in creating a library of derivatives for biological screening.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Suspend this compound (1.0 equivalent) in a mixture of ethanol and water.

-

Add iron powder (5.0 equivalents) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Isopropyl-1H-pyrazol-4-amine.

Self-Validating System: The successful reduction can be confirmed by the disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of amine proton signals in the ¹H NMR spectrum.

Derivatization Workflow Diagram

Caption: Derivatization potential of this compound.

Potential Applications in Research and Development

While specific biological data for this compound is limited, the broader class of nitropyrazole derivatives has shown significant promise in various therapeutic and agricultural areas.[4][10]

Agrochemicals: Fungicide Development

Many pyrazole-based compounds are utilized as fungicides in agriculture.[4] A common mechanism of action for these fungicides is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi.[4] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4] Derivatives of this compound, particularly pyrazole carboxamides, are prime candidates for screening as potential SDHI fungicides.

Hypothetical Signaling Pathway: SDHI Mechanism of Action

Caption: General mode of action for pyrazole-based SDHI fungicides.

Drug Development: A Scaffold for Bioactive Molecules

The pyrazole nucleus is a well-established pharmacophore in drug discovery.[1][2] Derivatives have been investigated for a multitude of therapeutic applications, including:

-

Anti-inflammatory and Analgesic Agents: Certain pyrazole derivatives have shown potential in modulating inflammatory pathways.[1]

-

Antimicrobial Agents: The pyrazole scaffold has been incorporated into compounds with activity against various bacterial and fungal strains.[3][11]

-

Anticancer Agents: Some pyrazole-containing molecules have been explored as kinase inhibitors, which are a key target in cancer therapy.[12]

The derivatization of 1-Isopropyl-1H-pyrazol-4-amine can lead to the generation of compound libraries for screening against these and other biological targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable, yet under-characterized, synthetic intermediate. Its true potential lies in its utility as a building block for creating diverse libraries of novel compounds. The straightforward synthesis and the reactivity of the nitro group make it an attractive starting material for researchers in both agrochemical and pharmaceutical development. The insights provided in this guide, drawn from the chemistry of related pyrazole derivatives, offer a solid foundation and a strategic framework for exploring the promising biological activities of this class of molecules. Further research into the specific biological profile of this compound and its derivatives is warranted.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pjoes.com [pjoes.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.97421-21-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lehigh.edu [lehigh.edu]

- 9. youtube.com [youtube.com]

- 10. academicstrive.com [academicstrive.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. afgsci.com [afgsci.com]

- 14. www2.zoetis.ca [www2.zoetis.ca]

- 15. fishersci.com [fishersci.com]

IUPAC name for 1-Isopropyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to 1-Isopropyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic chemistry. Pyrazole derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] This document details the nomenclature, physicochemical properties, and spectroscopic profile of this compound. It presents a detailed, field-proven protocol for its synthesis via N-alkylation of 4-nitro-1H-pyrazole. Furthermore, the guide explores the compound's synthetic utility, focusing on the chemical transformations of the nitro group to create versatile intermediates for drug discovery and agrochemical research. This paper is intended for researchers, chemists, and professionals in drug development, offering expert insights into the causality behind experimental choices and self-validating protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[2][3] First isolated in 1883, derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and fungicidal properties.[2][3][4] The market presence of numerous pyrazole-containing drugs underscores their therapeutic importance.[2][3]

The introduction of a nitro group onto the pyrazole ring, as in this compound, significantly influences its chemical reactivity and potential applications. Aromatic nitro compounds are crucial intermediates in organic synthesis, primarily because the nitro group is a strong electron-withdrawing group and can be readily transformed into other functional groups, most notably an amine.[1][5] This functional group versatility makes nitropyrazoles valuable building blocks for creating libraries of complex molecules for biological screening.[1] This guide focuses specifically on the 1-isopropyl substituted 4-nitropyrazole, a key intermediate for generating novel chemical entities.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure. Key identifiers are consolidated below for clear reference.

| Identifier | Value | Source |

| IUPAC Name | 4-nitro-1-(propan-2-yl)-1H-pyrazole | PubChem[6] |

| CAS Number | 97421-21-1 | 1PlusChem LLC[7], PubChem[6] |

| Molecular Formula | C₆H₉N₃O₂ | PubChem[6] |

| Molecular Weight | 155.15 g/mol | PubChem[6] |

| Synonyms | This compound, 1H-Pyrazole, 1-(1-methylethyl)-4-nitro- | PubChem[6] |

| InChI | InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 | PubChem[6] |

| Canonical SMILES | CC(C)N1C=C(C=N1)--INVALID-LINK--[O-] | Fluorochem[8] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and formulation. Below is a summary of computed properties for this compound. While commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS), specific experimental values for properties like melting and boiling points are not widely published in publicly accessible literature.[9][10]

| Property | Value | Notes |

| Calculated XLogP3 | 0.8 | A measure of lipophilicity. Computed by XLogP3 3.0.[6] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11.[6] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11.[6] |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11.[6] |

| Exact Mass | 155.069476538 Da | Computed by PubChem 2.1.[6] |

| Topological Polar Surface Area | 63.6 Ų | Computed by Cactvs 3.4.6.11.[6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry.[11][12] For this compound, the most direct and industrially scalable approach is the N-alkylation of the 4-nitro-1H-pyrazole precursor. This method offers high regioselectivity and is based on well-established chemical principles.

Recommended Synthesis Protocol: N-Isopropylation of 4-Nitro-1H-pyrazole

This protocol describes a standard N-alkylation procedure, a robust and common method for introducing alkyl groups onto the pyrazole nitrogen.[1] The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the pyrazole ring, activating it for nucleophilic attack.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add 2-bromopropane (isopropyl bromide, 1.5 eq) dropwise to the suspension at ambient temperature.

-

Expert Insight: The use of a slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole. Potassium carbonate is chosen for its low cost, moderate basicity, and ease of removal during workup.

-

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Trustworthiness: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material. This self-validating step prevents premature termination or unnecessary extension of the reaction time.

-

-

Workup and Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL/mmol). This precipitates the product and dissolves inorganic salts. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for the N-alkylation of 4-nitro-1H-pyrazole.

Key Reactions and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The nitro group is the primary site of reactivity, serving as a precursor to an amino group, which opens a gateway to a multitude of further functionalizations.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation in medicinal chemistry, enabling the synthesis of amides, sulfonamides, ureas, and other derivatives crucial for tuning biological activity.[1]

Experimental Protocol (Reduction with Tin(II) Chloride):

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

-

Expert Insight: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro compounds. The acidic medium is essential for the reaction mechanism. The reaction is exothermic and requires careful temperature control.

-

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.

-

Workup: Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH > 8.

-

Trustworthiness: The formation of tin hydroxides as a thick white precipitate confirms the neutralization. The product can then be extracted.

-

-

Extraction and Purification: Extract the product into ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine, which can be purified further if necessary.

Caption: Reduction of the nitro group to form a versatile amine intermediate.

Applications in Research and Development

While specific biological data for this compound is not extensively documented, its structural motifs are highly relevant in both agrochemical and pharmaceutical research.[1]

Agrochemicals

Pyrazole derivatives are a prominent class of fungicides.[1] Many act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and leads to cell death.[1] this compound serves as an excellent starting material for the synthesis of novel SDHI candidates. The derived 4-aminopyrazole can be acylated to form pyrazole carboxamides, a core structure in many commercial fungicides.

Drug Discovery

The pyrazole scaffold is present in numerous FDA-approved drugs. The 4-aminopyrazole intermediate derived from the title compound is a critical building block for creating libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and cancerous pathways.[3][4] The isopropyl group can modulate lipophilicity and metabolic stability, while the amine handle allows for systematic structural modifications to optimize potency and selectivity.

Caption: Role as a key intermediate in the synthesis of potential bioactive molecules.

Safety and Handling

No specific toxicology data for this compound is publicly available. However, based on its structure as an aromatic nitro compound, standard laboratory safety precautions are required.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Aromatic nitro compounds can be toxic and may be irritants. Avoid inhalation, ingestion, and skin contact. Many nitro compounds are also thermally sensitive.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry. Its straightforward synthesis via N-alkylation and the strategic importance of the nitro-to-amine reduction make it a key intermediate for accessing a wide range of more complex molecules. For researchers in agrochemical and pharmaceutical development, this compound represents a promising starting point for the discovery of novel fungicides, kinase inhibitors, and other therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for its effective utilization in research and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1pchem.com [1pchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 97421-21-1|this compound|BLD Pharm [bldpharm.com]

- 10. This compound CAS#: 97421-21-1 [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Pyrazole synthesis [organic-chemistry.org]

The Ascendant Therapeutic Potential of Nitropyrazole Derivatives: A Technical Guide for Drug Discovery

Preamble: The Pyrazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational pillars in the edifice of modern pharmacology. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention due to its remarkable pharmacological versatility.[1][2] The inherent structural features of pyrazoles, including their capacity for diverse functionalization and stereochemical complexity, render them privileged scaffolds in the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of the biological activities of nitropyrazole derivatives, a subclass that is demonstrating escalating importance in the fields of oncology, infectious diseases, and beyond. We will dissect the mechanistic underpinnings of their actions, present key quantitative data, and provide robust experimental protocols to empower researchers in the rational design and evaluation of next-generation nitropyrazole-based therapeutics.

Section 1: Anticancer Activity of Nitropyrazole Derivatives

The quest for more effective and less toxic anticancer agents is a paramount challenge in medicinal chemistry. Nitropyrazole derivatives have emerged as a promising class of compounds with demonstrated cytotoxic and antiproliferative activities against a spectrum of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key cellular machinery involved in cancer progression.

Mechanisms of Anticancer Action

Nitropyrazole derivatives exert their anticancer effects through various mechanisms, including but not limited to:

-

Tubulin Polymerization Inhibition: Several pyrazole derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division. By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5] One indenopyrazole analogue, for instance, was found to compete with colchicine for binding to tubulin, effectively inhibiting its polymerization and demonstrating potency in non-small cell lung cancer models.[6]

-

Enzyme Inhibition: A primary mode of action for many anticancer pyrazoles is the inhibition of protein kinases that are often dysregulated in cancer.[7] Key targets include:

-

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition by pyrazole derivatives can halt uncontrolled cell proliferation.[3][7]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Certain pyrazolone-pyrazole derivatives have shown significant inhibition of VEGFR-2.[3]

-

Other Kinases: Other notable kinase targets include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and PI3K, all of which are crucial for cancer cell signaling and survival.[3][4]

-

-

DNA Interaction: Some platinum(II) complexes incorporating nitropyrazole ligands have exhibited significant cytotoxic activity. These complexes are believed to exert their anticancer effects through interactions with DNA, similar to cisplatin, but with potentially improved efficacy and reduced resistance.[8] For example, trans-[PtCl2(1-methyl-4-nitropyrazole)2] showed the ability to inhibit cancer cell growth at micromolar concentrations, surpassing the activity of cisplatin.[8]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of nitropyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The table below summarizes the activity of selected derivatives.

| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

| Indenopyrazoles | Analogue 2 | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [6] |

| Analogue 2 | A549 (Lung Cancer) | 0.69 | Tubulin Polymerization Inhibition | [6] | |

| Indole-Pyrazole Hybrids | Compound 33 | HCT116 (Colon) | < 23.7 | CDK2 Inhibition | [3] |

| Compound 34 | MCF7 (Breast) | < 23.7 | CDK2 Inhibition | [3] | |

| Pyrazolone-Pyrazoles | Compound 27 | MCF7 (Breast) | 16.50 | VEGFR-2 Inhibition | [3] |

| Pyrazole Carbaldehydes | Compound 43 | MCF7 (Breast) | 0.25 | PI3 Kinase Inhibition | [3] |

| Platinum(II) Complexes | trans-[PtCl2(1-methyl-4-nitropyrazole)2] | Cancer Cell Panel | Micromolar Range | DNA Interaction | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of nitropyrazole derivatives against cancer cell lines.

1. Cell Culture:

- Maintain the desired cancer cell line (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

- Harvest logarithmically growing cells and perform a cell count using a hemocytometer.

- Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a stock solution of the nitropyrazole derivative in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

- Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

- Incubate the plate for 48-72 hours.

4. MTT Assay:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a nitropyrazole derivative, a key mechanism in suppressing tumor angiogenesis.

Caption: Inhibition of VEGFR-2 signaling by a nitropyrazole derivative.

Section 2: Antimicrobial Activity of Nitropyrazole Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. Nitropyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

Spectrum of Antimicrobial Action

Substituted nitropyrazoles have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10] The antimicrobial potency is often influenced by the nature and position of substituents on the pyrazole ring.[11] For instance, the presence of a 5-(4-nitrophenyl)furanyl fragment has been explored in the design of pyrazole derivatives with pronounced effects against S. aureus, E. coli, and Candida species.[10]

Quantitative Analysis of Antimicrobial Potency

The antimicrobial activity of nitropyrazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-Thiadiazine Hybrids | Compound 21a | Staphylococcus aureus | 62.5-125 | [12] |

| Compound 21a | Escherichia coli | 62.5-125 | [12] | |

| Compound 21a | Aspergillus niger | 2.9-7.8 | [12] | |

| Substituted Pyrazoles | Compound 3 | Escherichia coli | 0.25 | [13] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [13] | |

| Compound 2 | Aspergillus niger | 1 | [13] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the MIC of nitropyrazole derivatives against bacterial strains.

1. Preparation of Inoculum:

- Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

- Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the nitropyrazole derivative in an appropriate solvent.

- Perform a two-fold serial dilution of the stock solution in a 96-well microplate containing cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

- Inoculate each well with the prepared bacterial suspension.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the microplate at 37°C for 18-24 hours.

4. Determination of MIC:

- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel nitropyrazole derivatives for antimicrobial activity.

Caption: A streamlined workflow for antimicrobial drug discovery.

Section 3: Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, nitropyrazole derivatives have demonstrated a wide array of other pharmacological effects, highlighting their potential in treating a variety of diseases.

-

Anti-inflammatory Activity: Certain pyrazole derivatives exhibit potent anti-inflammatory effects, with some compounds showing activity comparable to standard drugs like diclofenac sodium.[13]

-

Enzyme Inhibition: Nitropyrazole derivatives have been investigated as inhibitors of various enzymes. For example, some pyrazole-based compounds have shown selective inhibitory activity against urease and butyrylcholinesterase.[14] Others have been identified as inhibitors of monoamine oxidases (MAO), which are targets for the treatment of neurological disorders.[15][16]

-

Analgesic and Antidepressant Activities: The pyrazole scaffold is present in molecules with analgesic and antidepressant properties, suggesting the potential for developing novel therapeutics for pain management and mental health disorders.[17][18]

Conclusion and Future Directions

The nitropyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the importance of continued research in this area. Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications influence biological activity will enable the rational design of more potent and selective compounds.[3]

-

Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by nitropyrazole derivatives will be crucial for their clinical development.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

The continued exploration of nitropyrazole chemistry holds immense potential for addressing unmet medical needs and delivering the next generation of innovative medicines.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. noveltyjournals.com [noveltyjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academicstrive.com [academicstrive.com]

The Emerging Potential of 1-Isopropyl-4-nitro-1H-pyrazole in Medicinal Chemistry: A Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3][4] This technical guide delves into the untapped potential of a specific, yet promising derivative: 1-Isopropyl-4-nitro-1H-pyrazole. While direct pharmacological data on this compound is nascent, this document provides a comprehensive framework for its exploration in drug discovery. By examining the synthesis, physicochemical properties, and the well-established structure-activity relationships of analogous nitropyrazole compounds, we illuminate a strategic path for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical insights to unlock the therapeutic promise of this versatile scaffold.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][2][3] Its remarkable versatility stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for facile structural diversification.[5][6] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction therapy Sildenafil all feature a core pyrazole structure, underscoring the scaffold's significance in addressing diverse medical needs.[1][2] The introduction of a nitro group and an isopropyl substituent, as in this compound, presents a unique chemical entity with the potential for novel biological activities.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of a pyrazole precursor followed by N-alkylation. The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyrazole ring, potentially modulating its interaction with biological targets. The isopropyl group, on the other hand, adds lipophilicity, which can impact cell permeability and pharmacokinetic properties.

General Synthetic Pathway

A plausible and adaptable synthetic route to this compound is outlined below. This protocol is based on established methodologies for the synthesis of substituted pyrazoles.[7][8]

Step 1: Nitration of Pyrazole

The initial step involves the nitration of a suitable pyrazole starting material. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Step 2: N-Alkylation with Isopropyl Halide

The subsequent N-alkylation introduces the isopropyl group onto one of the nitrogen atoms of the pyrazole ring. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on an isopropyl halide.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its potential as a drug candidate. These properties can be predicted or determined experimentally.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C6H9N3O2 | [9] |

| Molecular Weight | 155.15 g/mol | [9] |

| XLogP3 | 0.8 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

Potential Therapeutic Applications: A Structure-Activity Relationship (SAR) Perspective

While direct biological data for this compound is limited, the extensive literature on related nitropyrazole derivatives provides a solid foundation for postulating its potential therapeutic applications.[10][11][12] The presence of the nitro group is particularly significant, as it is a known pharmacophore in various bioactive molecules.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[13][14] The electron-withdrawing nature of the nitro group in this compound could enhance its ability to interact with key enzymatic targets in cancer cells.

Potential Targets:

-

Kinases: Many pyrazole-containing drugs are kinase inhibitors.[13] The scaffold can be readily modified to target specific kinases implicated in cancer, such as EGFR, VEGFR, or CDKs.

-

Topoisomerases: Some nitroaromatic compounds are known to inhibit topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a well-established framework for the development of antimicrobial and antifungal agents.[5][14][15] The nitro group, in particular, is a common feature in antimicrobial drugs, where it can be reduced within microbial cells to generate cytotoxic reactive nitrogen species.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Pyrazole derivatives can inhibit essential microbial enzymes, disrupting metabolic pathways necessary for survival.

-

Disruption of Cell Membrane Integrity: The lipophilic isopropyl group may facilitate the compound's insertion into microbial cell membranes, leading to disruption and cell death.[5]

Anti-inflammatory Activity

The discovery of Celecoxib, a selective COX-2 inhibitor, firmly established the role of pyrazoles in the development of anti-inflammatory drugs.[16] The structural features of this compound could be optimized to target key inflammatory mediators.

Potential Targets:

-

Cyclooxygenases (COX-1 and COX-2): The pyrazole core can be functionalized to achieve selective inhibition of COX-2, thereby reducing inflammation with fewer gastrointestinal side effects.

-

Cytokine Signaling Pathways: The compound could potentially modulate the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following protocols provide a starting point for screening its activity in the aforementioned therapeutic areas.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effect of this compound against a panel of human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Screening

Objective: To assess the antimicrobial activity of this compound against a range of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth.

-

Compound Preparation: Prepare serial dilutions of the test compound in the broth.

-

Inoculation: Add the microbial inoculum to each well of a 96-well plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be targeted and a general experimental workflow.

Caption: Hypothetical signaling pathway targeted by pyrazole derivatives.

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the well-documented activities of related pyrazole and nitropyrazole compounds, it is a compelling candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic accessibility and the potential for diverse functionalization provide a robust platform for structure-activity relationship studies aimed at optimizing potency and selectivity. Future research should focus on the systematic biological evaluation of this compound and its derivatives, elucidation of their mechanisms of action, and assessment of their pharmacokinetic and toxicological profiles. The insights gained from such studies will be instrumental in determining the true therapeutic potential of this intriguing molecule.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | CoLab [colab.ws]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

1-Isopropyl-4-nitro-1H-pyrazole literature review

An In-Depth Technical Guide to 1-Isopropyl-4-nitro-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. The pyrazole scaffold is a privileged structure, appearing in numerous commercial drugs and fungicides.[1][2] This document details the synthesis, characterization, chemical reactivity, and potential applications of the title compound, with a focus on its role as a versatile building block. Methodologies are presented with an emphasis on the underlying chemical principles, providing researchers and development professionals with both practical protocols and theoretical insights. The guide consolidates information from chemical databases, patents, and peer-reviewed literature to serve as an authoritative resource for professionals engaged in synthetic and applied chemical research.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a wide range of biological targets.[5] Consequently, the pyrazole nucleus is found in numerous blockbuster drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antiviral agent sildenafil.[1][6]

In agrochemicals, pyrazole derivatives are prominent as fungicides, often functioning as succinate dehydrogenase inhibitors (SDHIs) that disrupt the fungal mitochondrial respiratory chain.[7] The strategic functionalization of the pyrazole ring is critical for tuning a compound's biological activity, selectivity, and physicochemical properties.

This compound (CAS No. 97421-21-1) is a strategically designed intermediate.[8] The isopropyl group at the N1 position enhances lipophilicity, which can improve membrane permeability, while the nitro group at the C4 position serves two primary purposes: it acts as a powerful electron-withdrawing group, modulating the electronic character of the ring, and it is a versatile functional handle that can be readily converted into other groups, most notably an amine.[7][9] This guide elucidates the synthesis and utility of this important chemical entity.

Synthesis and Mechanistic Insights

The most common and direct route to this compound is through the N-alkylation of the readily available starting material, 4-nitro-1H-pyrazole.[10][11] This reaction is a classic example of nucleophilic substitution.

Mechanism of N-Alkylation

The reaction proceeds via a base-mediated deprotonation of the pyrazole ring's N-H proton. The "pyrrole-like" nitrogen at the N1 position is acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form a pyrazolate anion.[12][13] This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of an isopropyl halide (e.g., isopropyl bromide), displacing the halide and forming the N-C bond. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation (K+) without solvating the nucleophilic anion, thereby increasing its reactivity.

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-Nitro-1H-pyrazole (1.0 eq)

-

Isopropyl bromide (1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[7] The suspension is stirred at room temperature for 15 minutes to facilitate salt formation.

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.[7]

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine to remove residual DMF, and then dry over anhydrous sodium sulfate.[7]

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.[7]

Physicochemical and Spectroscopic Profile

The structural identity and purity of this compound are confirmed through its physical properties and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 97421-21-1 | [8] |

| Molecular Formula | C₆H₉N₃O₂ | [8] |

| Molecular Weight | 155.15 g/mol | [8] |

| IUPAC Name | 4-nitro-1-propan-2-ylpyrazole | [8] |

| Appearance | White powder | [14] |

| XLogP3 | 0.8 | [8] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the isopropyl methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. Two singlets in the aromatic region would correspond to the protons at the C3 and C5 positions of the pyrazole ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two different carbons of the isopropyl group, as well as three signals for the pyrazole ring carbons.

-

IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-H and C=N stretching frequencies will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (155.15).

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its nitro group. The reduction of this group to a primary amine (1-isopropyl-1H-pyrazol-4-amine) opens up a vast array of derivatization possibilities, making it a critical intermediate for building more complex molecules.[7]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation. A common and effective method involves using a metal catalyst, such as iron powder, in an acidic medium.

Caption: Synthetic utility of this compound.

Detailed Experimental Protocol: Reduction

Materials:

-

This compound (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Concentrated Hydrochloric acid (HCl) (0.5 eq)

-

Ethanol/Water mixture

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of ethanol and water.[7]

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[7]

-

Cool the reaction mixture and filter it through a pad of celite to remove iron salts.

-

Concentrate the filtrate under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.[7]

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.[7]

Applications and Biological Significance

While specific biological data for this compound itself is not extensively published, its structure is highly relevant to agrochemical research, particularly in the development of fungicides.[7] Many commercial pyrazole-based fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[7]

Potential as a Fungicide Precursor (SDHI)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain of fungi. By inhibiting this enzyme, SDHI fungicides block cellular respiration and energy production, leading to fungal cell death.[7] The 4-amino-pyrazole intermediate derived from the title compound is an ideal precursor for synthesizing pyrazole carboxamides, which are known to exhibit potent SDHI activity.

Caption: General mode of action for pyrazole-based SDHI fungicides.

Hypothetical Biological Activity

To illustrate the potential, the following table presents hypothetical, yet representative, in vitro fungicidal activity data for a pyrazole carboxamide that could be synthesized from 1-isopropyl-1H-pyrazol-4-amine.

| Fungal Pathogen | Disease | Hypothetical EC₅₀ (µg/mL) |

| Botrytis cinerea | Grey Mold | 0.25 |

| Mycosphaerella fijiensis | Black Sigatoka | 0.18 |

| Puccinia triticina | Wheat Leaf Rust | 0.50 |

| Septoria tritici | Septoria Leaf Blotch | 0.32 |

Conclusion

This compound is a valuable and strategically designed synthetic intermediate. Its straightforward synthesis via N-alkylation of 4-nitropyrazole and the versatile reactivity of its nitro group make it an important building block for drug discovery and agrochemical development. The derived 4-aminopyrazole is a key precursor for accessing classes of compounds with known biological relevance, such as pyrazole carboxamide SDHI fungicides. The protocols and insights provided in this guide offer a solid foundation for researchers to utilize this compound in the creation of novel, high-value molecules.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C6H9N3O2 | CID 13469824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-硝基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, CasNo.97421-21-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

discovery and history of substituted nitropyrazoles

An In-depth Technical Guide to the Discovery and History of Substituted Nitropyrazoles

Abstract

The introduction of a nitro group onto the pyrazole scaffold fundamentally alters its chemical and physical properties, unlocking a vast and diverse range of applications. This guide provides a comprehensive exploration of the discovery and historical development of substituted nitropyrazoles, tracing their journey from initial synthetic curiosities to indispensable building blocks in medicinal chemistry, agriculture, and advanced energetic materials. We will examine the evolution of synthetic methodologies, from classical direct nitration to modern regioselective strategies, providing expert insight into the causality behind these advancements. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed protocols, comparative data, and a forward-looking perspective on this critical class of heterocyclic compounds.

The Pyrazole Core and the Influence of Nitro-Substitution

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal and materials chemistry for over a century.[1][2][3] Its planar, aromatic structure and the presence of both a pyridine-like and a pyrrole-like nitrogen atom endow it with unique electronic properties and the ability to participate in a wide range of chemical interactions, including hydrogen bonding.

The introduction of one or more nitro (-NO₂) groups, powerful electron-withdrawing moieties, dramatically reshapes the pyrazole's character:

-

Electronic Effects : The nitro group deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution, opening up new avenues for functionalization.

-

Acidity : The N-H proton of the pyrazole ring becomes significantly more acidic, a property that is crucial for forming energetic salts.

-

Energy Content : For applications in energetic materials, the high nitrogen and oxygen content of the nitro group contributes to a more favorable oxygen balance, higher density, and increased heat of formation, leading to enhanced detonation performance.[4]

-

Biological Activity : The electronic and steric properties of the nitro group can profoundly influence a molecule's ability to bind to biological targets, often serving as a key pharmacophore in drug design.[5]

This guide will navigate the historical progression of how chemists learned to control the placement of this transformative functional group on the pyrazole ring.

Foundational Discoveries: The Dawn of Nitropyrazole Synthesis

The initial forays into nitropyrazole chemistry were dominated by two primary, albeit often challenging, approaches: the direct nitration of the pyrazole ring and the rearrangement of an N-nitrated intermediate.

Direct Electrophilic Nitration

The most straightforward conceptual approach is the direct nitration of pyrazole using strong nitrating agents, typically a mixture of nitric acid and sulfuric acid. This method primarily yields 4-nitropyrazole, as the C4 position is the most electron-rich and sterically accessible for electrophilic attack.

However, this method is not without its drawbacks. Early reports noted yields of only around 56% and the potential for the formation of by-products.[6][7] The harsh acidic conditions can be incompatible with sensitive functional groups on substituted pyrazoles, limiting the scope of the reaction.

The N-Nitration and Rearrangement Pathway

A more nuanced and historically significant route involves the initial N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal or acid-catalyzed intramolecular rearrangement. This pathway was crucial for accessing the 3(5)-nitropyrazole isomer, which is not readily formed by direct nitration. In 1970, Habraken and co-workers first reported the synthesis of 3-nitropyrazole by the thermal rearrangement of N-nitropyrazole.[4][8]

This rearrangement is a pivotal reaction in nitropyrazole chemistry. It proceeds through a mechanism where the nitro group migrates from the nitrogen atom to the C3 position of the ring. This discovery was critical because it provided a reliable method to synthesize a different constitutional isomer, thereby expanding the chemical space of accessible nitropyrazoles.[9][10][11]

The Evolution of Synthetic Strategy: Towards Regioselectivity and Efficiency

As the demand for specifically substituted nitropyrazoles grew, particularly in the pharmaceutical and energetic materials sectors, the limitations of the classical methods became more apparent. The formation of regioisomeric mixtures during the alkylation of N-H nitropyrazoles, for instance, often led to difficult separations and reduced yields of the desired product.[12] This challenge spurred the development of more sophisticated and regioselective synthetic strategies.

Cyclocondensation: A Modern Approach to Regiocontrol

One of the most elegant solutions to the problem of regioselectivity is the construction of the nitropyrazole ring itself from acyclic precursors. This approach, known as cyclocondensation, ensures the unambiguous placement of substituents.

A prime example is the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates. Instead of nitrating a pre-formed pyrazole, this method involves the reaction of a substituted hydrazine with a highly functionalized nitro-containing building block, such as ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate.[12] The reaction proceeds under mild conditions, and by carefully choosing the solvent (e.g., pyridine), the desired N1-substituted isomer is formed with excellent regioselectivity and in good yields.[12] This strategy represents a paradigm shift from modifying an existing ring to building it with the desired functionality already in place.

Optimized Direct Nitration and Functional Group Interconversion

While cyclocondensation offers precision, direct nitration remains a valuable tool, especially when optimized. Recent methodologies have improved the efficiency of 4-nitropyrazole synthesis. One such "one-pot, two-step" method involves first reacting pyrazole with concentrated sulfuric acid to form the pyrazole sulfate salt, followed by nitration with a potent mixture of fuming nitric acid and fuming sulfuric acid.[6] This optimized process can achieve yields as high as 85% under controlled temperature and time conditions.[6]

Furthermore, methods for converting other functional groups into nitro groups have been developed. Nitrodeiodination, the replacement of an iodine atom with a nitro group, has been used to synthesize polynitropyrazoles from polyiodinated precursors, providing another route to highly functionalized energetic materials.[9][13]

| Method | Target Isomer(s) | Key Reagents | Advantages | Disadvantages |

| Direct C-Nitration | 4-Nitro | HNO₃ / H₂SO₄ | Simple, uses basic reagents | Harsh conditions, potential by-products |

| N-Nitration/Rearrangement | 3(5)-Nitro | HNO₃ / Ac₂O then heat | Key route to 3-nitro isomer | Requires two steps, high temperatures |

| Cyclocondensation | N1-substituted | Substituted Hydrazines, Nitro-enones | Excellent regiocontrol, mild conditions | Requires synthesis of precursors |

| Nitrodeiodination | Polynitro | Fuming HNO₃ | Access to polynitrated systems | Requires iodinated starting materials |

Table 1: Comparison of Key Synthetic Methodologies for Nitropyrazoles.

Applications: From Energetic Materials to Life-Saving Drugs

The diverse chemistry of substituted nitropyrazoles has led to their application in remarkably different fields.

High-Energy Density Materials (HEDMs)

Nitropyrazoles are a cornerstone in the research of modern energetic materials.[4] Their high nitrogen content, favorable oxygen balance, and good thermal stability make them attractive candidates to replace traditional explosives like TNT.[9][13] Compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) are noted for having higher energy than TNT with lower sensitivity.[9][13] The acidic N-H proton in many nitropyrazoles allows for the formation of energetic salts, further tuning their properties.[14] Research continues to focus on synthesizing polynitrated pyrazoles and bipyrazoles to achieve even greater performance and stability.[15]

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Key Feature |

| 4-Nitropyrazole | 1.52 | 6.68 | Important energetic intermediate[4] |

| 3,4-Dinitropyrazole (DNP) | - | - | Low melting point, high energy[9][16] |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | - | 8.96 | Powerful, N-functionalized explosive[16] |

| 4,4′,5,5′-tetranitro-2H,2′H-3,3′-bipyrazole (TNBP) | - | 8.56 | Excellent performance, low sensitivity[15] |

Table 2: Selected Energetic Properties of Nitropyrazole-Based Compounds.

Medicinal Chemistry and Pharmaceuticals

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, and its nitro-substituted derivatives are no exception.[1][2][17] They have been investigated for a wide array of biological activities.

-

Anticancer Agents : 4-Nitropyrazole derivatives have been used as ligands in platinum(II) complexes, with some showing significant cytotoxic activity against cancer cell lines, in some cases exceeding that of the benchmark drug cisplatin.[18]

-

Neurodegenerative Disease : Substituted 4-nitropyrazoles have been identified as building blocks for highly selective, brain-penetrant LRRK2 inhibitors, which are a potentially viable treatment for Parkinson's disease.[7]

-

Antimicrobial Activity : Various nitropyrazole-based compounds have demonstrated antibacterial and antifungal properties, representing a continuing area of research for new anti-infective agents.[19][20]

Experimental Protocol: Optimized Synthesis of 4-Nitropyrazole

This protocol describes an efficient, one-pot, two-step synthesis of 4-nitropyrazole adapted from reported procedures.[6] It exemplifies the direct nitration approach under optimized conditions.

Causality Statement: This protocol utilizes a two-step, one-pot procedure to maximize yield and purity. Step 1 forms the pyrazole sulfate salt in situ, which protonates the pyrazole ring, making it more resistant to oxidation and directing the subsequent electrophilic nitration to the C4 position. Step 2 employs a powerful fuming nitrosulfuric acid mixture at a controlled, low temperature to ensure efficient nitration while minimizing degradation and side reactions.

Step 1: Formation of Pyrazole Sulfate

-

To a 100 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 11 mL (0.21 mol) of concentrated sulfuric acid.

-

While stirring at room temperature, slowly add 6.8 g (0.1 mol) of pyrazole.

-

Continue stirring the mixture at room temperature for 30 minutes to ensure complete formation of the pyrazole sulfate salt.

Step 2: Nitration

-

In a separate beaker, prepare the nitrating mixture by adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. This addition must be done slowly in an ice-water bath, maintaining the temperature between 0-10°C.

-

Cool the reaction flask containing the pyrazole sulfate to 0°C using an ice-water bath.

-

Slowly add the prepared fuming nitrosulfuric acid mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, raise the temperature of the reaction mixture to 50°C and hold for 1.5 hours.

-

Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (approx. 100 g) with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

-

Dry the product to obtain 4-nitropyrazole. (Expected Yield: ~85%).

Conclusion and Future Outlook

The history of substituted nitropyrazoles is a compelling narrative of chemical innovation. From the initial, often low-yielding, direct nitration experiments to the highly controlled and regioselective ring-construction methodologies of today, the field has continuously evolved. This progression has been driven by the persistent demand for these versatile compounds in diverse and critical applications, ranging from next-generation energetic materials to targeted therapeutics for human diseases.

The future of nitropyrazole chemistry will likely focus on several key areas:

-

Green Chemistry : Developing more environmentally benign synthetic routes that avoid harsh acids and hazardous reagents.[13]

-

Novel Applications : Exploring new biological targets and material science applications for these highly tunable scaffolds.

-

Advanced Energetics : Designing complex, multi-ring nitropyrazole systems to push the boundaries of energy density while maintaining low sensitivity.[15]

As a self-validating system, the continued expansion of nitropyrazole applications confirms the robustness and utility of the synthetic protocols developed over the past century. This guide has provided a technical foundation and historical context, empowering the next generation of scientists to build upon this rich chemical legacy.

References

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. energetic-materials.org.cn [energetic-materials.org.cn]

- 14. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 18. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes [mdpi.com]

- 19. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]